molecular formula C11H16FN B13609786 4-(4-Fluorophenyl)-2-methylbutan-1-amine

4-(4-Fluorophenyl)-2-methylbutan-1-amine

Cat. No.: B13609786
M. Wt: 181.25 g/mol
InChI Key: ZCBSPMWXFLGAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines It features a fluorine atom attached to the para position of the phenyl ring, which is connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Grignard Reaction: The 4-fluorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form 4-(4-fluorophenyl)-2-methylbutan-1-ol.

    Amination: The alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methylbutan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a butan-1-amine chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3

InChI Key

ZCBSPMWXFLGAOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.